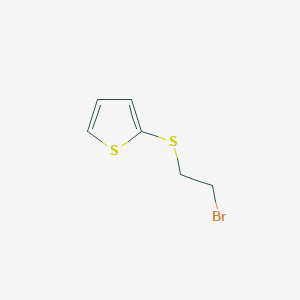

2-(2-Bromoethylthio)-thiophene

Description

Contextual Significance of Thiophene (B33073) Heterocycles in Contemporary Organic Synthesis and Materials Science

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, holds a significant position in the fields of organic synthesis and materials science. numberanalytics.comnumberanalytics.com Its unique electronic properties and reactivity make it a valuable building block for creating complex molecules. numberanalytics.comnumberanalytics.com First discovered in 1883 by Victor Meyer, thiophene was initially seen as an impurity in benzene (B151609) but quickly gained recognition for its distinct chemical characteristics. numberanalytics.com

In organic synthesis, thiophenes are versatile starting materials for a wide array of complex molecules, including pharmaceuticals and natural products. numberanalytics.comslideshare.net Their structure is often used as a bioisosteric replacement for benzene rings in biologically active compounds, sometimes leading to improved therapeutic properties. wikipedia.orgnih.gov Thiophene derivatives are integral to various drugs, such as antihistamines and antipsychotics. numberanalytics.com

The applications of thiophene extend prominently into materials science, where its derivatives are crucial for the development of organic electronics. numberanalytics.comontosight.ai Thiophene-based polymers, for instance, are utilized in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics due to their semiconducting nature. ontosight.airesearchgate.net The ability to functionalize the thiophene ring allows for the fine-tuning of electronic and optical properties, making these materials adaptable for various applications, including sensors and conductive polymers. researchgate.netacs.org

Overview of Halogenated and Thioether-Substituted Thiophene Frameworks

The functionalization of the thiophene ring with halogens and thioethers introduces a diverse range of chemical properties and reactivity, further expanding its utility. Halogenation of thiophene, such as bromination, readily occurs, often at the 2- and 5-positions, yielding halo-derivatives that are key intermediates in organic synthesis. wikipedia.org For instance, 2-bromothiophene (B119243) is a crucial precursor in the synthesis of various pharmaceuticals. google.comgoogle.com Halogenated thiophenes serve as versatile building blocks for cross-coupling reactions, enabling the formation of more complex molecular architectures. numberanalytics.comorganic-chemistry.org

Thioethers, or sulfides, are another important class of thiophene derivatives. masterorganicchemistry.com The introduction of a thioether linkage (R-S-R') provides a flexible and nucleophilic sulfur atom, which can participate in various chemical transformations. masterorganicchemistry.com Thiolates, the conjugate bases of thiols, are excellent nucleophiles and readily react with alkyl halides to form thioethers. masterorganicchemistry.com This reaction, analogous to the Williamson ether synthesis, is a fundamental method for creating sulfur-containing organic molecules. masterorganicchemistry.com The presence of a thioether group can influence the electronic properties and biological activity of the thiophene framework.

Structural Elucidation and Nomenclatural Specificity of 2-(2-Bromoethylthio)-thiophene

This compound is a derivative of thiophene that incorporates both a halogen (bromine) and a thioether functional group. Its systematic name clearly defines its molecular structure: a thiophene ring is substituted at the 2-position with a thioether group, which in turn consists of an ethyl chain where one of the hydrogen atoms on the second carbon is replaced by a bromine atom.

The structural and identifying information for this compound is summarized in the table below.

| Property | Value |

| IUPAC Name | 2-(2-Bromoethylthio)thiophene |

| Molecular Formula | C₆H₇BrS₂ |

| Molecular Weight | 223.15 g/mol |

| Canonical SMILES | C1=CSC(=C1)SCCBr |

| InChI Key | Not readily available |

| CAS Number | Not readily available |

The synthesis of such a compound would typically involve the reaction of a thiophene thiol (mercaptan) with a suitable bromo- and chloro-substituted electrophile, or the reaction of a thiophene thiolate with a dihaloalkane. The presence of the bromoethylthio substituent provides two reactive sites: the bromine atom, which can undergo nucleophilic substitution, and the thioether sulfur, which can be oxidized or participate in other transformations. This dual reactivity makes 2-(2-bromoethylthio)thiophene a potentially useful intermediate for the synthesis of more complex thiophene-containing molecules for various applications.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromoethylsulfanyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrS2/c7-3-5-9-6-2-1-4-8-6/h1-2,4H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLUBLURAWVYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)SCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480208 | |

| Record name | 2-(2-bromoethylthio)-thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55697-88-6 | |

| Record name | 2-(2-bromoethylthio)-thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2 2 Bromoethylthio Thiophene and Analogous Thioether Thiophenes

Direct Synthetic Routes to 2-(2-Bromoethylthio)-thiophene

Direct synthesis of this compound can be approached through two main strategies: functionalizing a pre-existing thiophene (B33073) ring or building the thiophene ring with the desired side chain already in place. The most common methods involve the modification of a thiophene starting material.

One of the most straightforward methods for the synthesis of this compound is through the nucleophilic substitution reaction of a halogenated thiophene with a suitable sulfur nucleophile. This approach leverages the reactivity of halothiophenes, particularly bromo- and iodothiophenes, in cross-coupling and substitution reactions. jcu.edu.aunih.gov

A plausible synthetic route would involve the reaction of 2-bromothiophene (B119243) or 2-iodothiophene (B115884) with 2-bromoethanethiol (B1606908) in the presence of a base. The base deprotonates the thiol to form a thiolate anion, which then acts as a nucleophile, displacing the halide from the thiophene ring.

Reaction Scheme:

Where Th = 2-thienyl and X = Br or I

Alternatively, a more controlled approach would be to use a protected thiol, such as 2-(tritylthio)ethan-1-ol, which can be reacted with a halothiophene. Subsequent deprotection and conversion of the hydroxyl group to a bromide would yield the final product.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| 2-Bromothiophene | 2-Bromoethanethiol | Sodium Hydride | This compound |

| 2-Iodothiophene | Sodium 2-bromoethanethiolate | - | This compound |

Another powerful strategy for the synthesis of this compound involves the lithiation of the thiophene ring, followed by quenching with an appropriate electrophile. Thiophene can be selectively deprotonated at the 2-position using a strong base like n-butyllithium (n-BuLi) to form 2-thienyllithium. rroij.com This highly reactive organolithium intermediate can then react with an electrophile containing the 2-bromoethylthio moiety.

A potential electrophile for this reaction is 1-bromo-2-(bromoethylthio)ethane. The lithiated thiophene would attack the sulfur atom, displacing one of the bromine atoms.

Reaction Scheme:

Where Th = 2-thienyl

This method offers high regioselectivity, as the lithiation occurs preferentially at the C2 position of the thiophene ring.

| Starting Material | Reagent 1 | Reagent 2 | Product |

| Thiophene | n-Butyllithium | 1-Bromo-2-(bromoethylthio)ethane | This compound |

Synthesis of Closely Related Bromoethylthio-Thiophene Derivatives

The synthetic principles used for this compound can be extended to prepare a variety of related derivatives, including those with more complex core structures like tetrathiafulvalene (B1198394).

Tetrathiafulvalene (TTF) and its derivatives are important components in molecular electronics. The introduction of bromoethylthio groups onto the TTF core can serve as a handle for further functionalization. The synthesis of compounds like 2,3-bis(2-bromoethylthio)-6-p-nitrophenyl tetrathiafulvalene would likely proceed through a multi-step sequence. nih.gov

One possible approach involves the synthesis of a TTF precursor bearing cyanoethylthio groups. These cyano groups can then be converted to other functionalities, or the bromoethylthio group can be introduced via a precursor with hydroxyl groups that are subsequently brominated. The synthesis of a related compound, 2,3-bis(2-cyanoethylsulfanyl)-6,7-tetramethylenetetrathiafulvalene, has been reported, which serves as a precursor for functionalized TTF derivatives. researchgate.net

The formation of a thioether bond on a thiophene ring generally follows established methods for aryl thioether synthesis. acs.orgacsgcipr.org These methods can be broadly categorized as:

Nucleophilic Aromatic Substitution (SNAr): This involves the reaction of an activated halothiophene (e.g., with electron-withdrawing groups) with a thiolate.

Metal-Catalyzed Cross-Coupling Reactions: Palladium- or copper-catalyzed reactions are widely used to couple thiols with halothiophenes. nih.gov

Reaction of Organometallic Thiophene Derivatives: Lithiated or Grignard thiophene reagents can react with electrophilic sulfur reagents.

The choice of method depends on the desired substitution pattern, the presence of other functional groups, and the availability of starting materials.

Advanced Thiophene Ring Construction Methodologies Applicable to Thioether-Thiophenes

While functionalization of a pre-formed thiophene ring is common, it is also possible to construct the thiophene ring with the thioether substituent already incorporated into one of the building blocks. Several named reactions are employed for the synthesis of the thiophene core.

Gewald Aminothiophene Synthesis: This reaction involves the condensation of a ketone or aldehyde with a β-ketoester or a related compound in the presence of elemental sulfur and a base to yield a polysubstituted aminothiophene. A starting material containing a bromoethylthio group could potentially be used in this synthesis.

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent.

Hinsberg Thiophene Synthesis: This synthesis involves the reaction of a 1,2-dicarbonyl compound with a thiodiacetate ester.

These ring-forming strategies offer a high degree of flexibility in designing complex thiophene derivatives. nih.gov For instance, a custom-synthesized precursor containing the 2-bromoethylthio moiety could be incorporated into these cyclization reactions to directly generate the target molecule or a close derivative. nih.govresearchgate.net

Paal-Knorr Thiophene Synthesis and its Mechanistic Considerations

The Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry, providing a direct route to thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org This method involves the condensation of a 1,4-diketone with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. organic-chemistry.orguobaghdad.edu.iq

The mechanism of the Paal-Knorr thiophene synthesis, while not definitively established, is thought to proceed through the initial conversion of one or both carbonyl groups of the 1,4-dicarbonyl compound into thiocarbonyls. quora.com This is followed by an intramolecular condensation and subsequent dehydration to yield the aromatic thiophene ring. An alternative pathway involving the formation of a furan (B31954) intermediate followed by sulfurization has been largely ruled out based on experimental evidence. organic-chemistry.org The reaction is versatile, allowing for the synthesis of a wide range of substituted thiophenes by varying the substituents on the starting 1,4-dicarbonyl compound. wikipedia.org

Table 1: Examples of Paal-Knorr Thiophene Synthesis

| 1,4-Dicarbonyl Compound | Sulfurizing Agent | Product | Yield (%) |

|---|---|---|---|

| Hexane-2,5-dione | P₄S₁₀ | 2,5-Dimethylthiophene | ~70 |

| 1,4-Diphenylbutane-1,4-dione | Lawesson's Reagent | 2,5-Diphenylthiophene | High |

Gewald Reaction for Aminothiophene Precursors

The Gewald reaction is a multicomponent reaction that provides a highly efficient route to polysubstituted 2-aminothiophenes. umich.eduorganic-chemistry.org These products are valuable intermediates that can be further modified to introduce a thioether linkage. The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as an amine. umich.eduresearchgate.net

The reaction mechanism is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) compound to form an α,β-unsaturated nitrile. thieme-connect.com This is followed by the addition of sulfur, and subsequent cyclization and tautomerization to afford the 2-aminothiophene product. thieme-connect.com The versatility of the Gewald reaction allows for a wide range of substituents on the thiophene ring by varying the starting carbonyl compound and the α-cyanoester. nih.gov

Table 2: Substrate Scope of the Gewald Aminothiophene Synthesis

| Carbonyl Compound | Active Methylene Compound | Base | Product | Yield (%) |

|---|---|---|---|---|

| Cyclohexanone | Malononitrile | Morpholine | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 91 |

| Acetone | Ethyl cyanoacetate | Diethylamine | Ethyl 2-amino-4-methylthiophene-3-carboxylate | 85 |

Metal-Catalyzed Cross-Coupling Strategies for Thiophene Functionalization (e.g., Suzuki, Stille, Kumada)

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of pre-formed thiophene rings, enabling the introduction of a wide array of substituents with high precision and efficiency. These methods are crucial for the synthesis of complex thiophene derivatives.

Suzuki Coupling: The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between a thiophene-boronic acid or ester and an organic halide or triflate. researchgate.netnih.gov This reaction is characterized by its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of boronic acids. rsc.org The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the boronate complex and reductive elimination to yield the coupled product and regenerate the catalyst. rsc.org

Table 3: Examples of Suzuki Coupling for Thiophene Functionalization

| Thiophene Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield (%) |

|---|---|---|---|---|

| Thiophene-2-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | 2-(4-Methoxyphenyl)thiophene | 95 |

| 2,5-Dibromothiophene | Phenylboronic acid | Pd(OAc)₂/SPhos | 2,5-Diphenylthiophene | 88 |

Stille Coupling: The Stille coupling utilizes a palladium catalyst to couple an organotin compound (stannane) with an organic halide or triflate. organic-chemistry.org This reaction is highly versatile and tolerates a wide variety of functional groups. organic-chemistry.org A key advantage of the Stille coupling is the stability of the organostannane reagents. The mechanism follows the typical cross-coupling catalytic cycle of oxidative addition, transmetalation, and reductive elimination. harvard.edu

Table 4: Examples of Stille Coupling for Thiophene Functionalization

| Thiophene Substrate | Coupling Partner | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 2-(Tributylstannyl)thiophene | Iodobenzene | Pd(PPh₃)₄ | 2-Phenylthiophene | 92 |

| 3-Bromothiophene | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | 3-Vinylthiophene | 85 |

Kumada Coupling: The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This was one of the first cross-coupling methods to be developed and remains a powerful tool for forming carbon-carbon bonds. wikipedia.org The reaction is particularly useful for coupling with alkyl Grignard reagents. jcu.edu.au The catalytic cycle is analogous to that of other cross-coupling reactions. wikipedia.org

Table 5: Examples of Kumada Coupling for Thiophene Functionalization

| Thiophene Substrate | Grignard Reagent | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| 2-Bromothiophene | Phenylmagnesium bromide | Ni(dppp)Cl₂ | 2-Phenylthiophene | 96 |

| 3-Bromothiophene | Hexylmagnesium bromide | Ni(dppp)Cl₂ | 3-Hexylthiophene | 82 |

Iv. Computational and Theoretical Chemistry Studies on 2 2 Bromoethylthio Thiophene and Thiophene Derivatives

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular stability, and spectroscopic characteristics. For thiophene (B33073) derivatives, these calculations help elucidate how different substituents influence the electronic nature of the thiophene ring, which is crucial for its reactivity and application in materials science and medicinal chemistry. nih.govdergipark.org.tr

Density Functional Theory (DFT) is a widely used computational method for determining the optimized molecular geometry and exploring the potential energy surface of molecules. nih.govnih.gov It is a cornerstone of quantum chemical computations, providing a balance between accuracy and computational cost. nih.gov DFT calculations can predict key structural parameters such as bond lengths and bond angles. For the parent thiophene molecule, the bond angles are approximately 93° at the sulfur atom, 109° for the C-C-S angle, and 114° for the other carbon bond angles. nih.gov In substituted thiophenes, these values can change. For example, in 2-[(Trimethylsilyl)ethynyl]thiophene (2TSET), the bond angle around the sulfur atom is calculated to be around 91.5°, and the C-C-S bond angles are approximately 110.3° and 120°. nih.gov

DFT is also employed to map out energy landscapes, identifying stable conformations (minima) and transition states. For instance, studies on bithiophene have used DFT to characterize the conformational minima, such as the nonplanar syn-gauche and anti-gauche forms. acs.org This information is vital for understanding the flexibility of molecules and the energy barriers between different shapes.

Table 1: Selected Optimized Bond Parameters for Thiophene and a Derivative This table is interactive. You can sort and filter the data.

| Parameter | Molecule | Method | Calculated Value | Experimental Value | Reference |

|---|---|---|---|---|---|

| C-S Bond Length | Thiophene | DFT/3-21G | 1.801 Å - 1.854 Å | ~1.714 Å | jchps.com |

| C=C Bond Length | Thiophene | DFT/3-21G | ~1.345 Å - 1.358 Å | ~1.370 Å | jchps.com |

| C-C Bond Length | Thiophene | DFT/3-21G | 1.43 Å - 1.45 Å | ~1.423 Å | jchps.com |

| C-S-C Bond Angle | Thiophene | DFT/3-21G | ~93° | 92.2° | nih.govjchps.com |

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic and optical properties of a molecule. mdpi.com The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.comrsc.org

For thiophene derivatives, the HOMO-LUMO gap can be tuned by adding electron-donating or electron-withdrawing groups. rsc.org A smaller energy gap generally implies higher reactivity and is associated with a red-shift in the absorption spectrum. rsc.orgnih.gov For instance, in a series of thiophene sulfonamide derivatives, the calculated HOMO-LUMO gap ranged from 3.44 eV to 4.65 eV, indicating varying levels of stability among the compounds. mdpi.com Compounds with a small gap are often more reactive and are considered "soft" molecules. rsc.org

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, including:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO). mdpi.com

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO). mdpi.com

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2). mdpi.comresearchgate.net

Electronegativity (χ): The power of an atom to attract electrons (χ ≈ (I + A) / 2). dergipark.org.trresearchgate.net

V. Applications of 2 2 Bromoethylthio Thiophene and Thiophene Based Precursors in Advanced Materials and Polymer Science

Polymerization Strategies Utilizing Halogenated Thiophenes and Thioether-Thiophenes

The synthesis of polythiophenes, a class of conductive polymers, often relies on the polymerization of functionalized thiophene (B33073) monomers. Halogenated thiophenes and thioether-thiophenes serve as key precursors in these synthetic routes, enabling the construction of well-defined polymer architectures.

Certain reactive thiophene derivatives can undergo autopolymerization, a process where the monomer polymerizes with itself without the need for an external initiator. For instance, some 3-alkoxy-2-bromothiophenes have been observed to autopolymerize vigorously. mit.edu This reactivity can be harnessed in a more controlled manner through cationic chain-growth polymerization.

In this method, a cationic initiator triggers the polymerization of monomers. wikipedia.org Brønsted acids have proven effective in catalyzing the cationic chain-growth polymerization of various 2-halogenated-3-substituted-thiophenes. rsc.org The polymerization mechanism is believed to involve the coupling of a monomer with its protonated form, followed by the elimination of a hydrogen halide to form a conjugated growing chain. rsc.org The efficacy of this polymerization is dependent on both the strength of the acid and the electron density of the thiophene monomer. rsc.org For example, electron-rich monomers can be polymerized by weaker acids, while electron-poor monomers like 2-bromothiophene (B119243) require a strong acid such as trifluoromethanesulfonic acid. rsc.org Lewis acids like tin(IV) chloride (SnCl₄) can also induce a similar polymerization of 3-alkylthio-2-bromothiophenes. rsc.orgresearchgate.net This living polymerization process allows for the preparation of new block copolymers and end-capping with nucleophiles. mit.edu

Thioethers can also play a crucial role in controlling cationic polymerization through a degenerative chain-transfer mechanism. This process involves a reversible equilibrium between the growing carbocationic species and a sulfonium (B1226848) intermediate, which helps in regulating the molecular weight and distribution of the resulting polymer. researchgate.net

Electropolymerization is a powerful technique for synthesizing conductive polythiophene films directly onto an electrode surface. This method involves the electrochemical oxidation of thiophene monomers, leading to the formation of radical cations that couple to form polymer chains. mdpi.comredalyc.org The resulting polymer film is deposited on the electrode and exhibits electroactivity. redalyc.org

The presence of oligothiophenes, such as 2,2'-bithiophene (B32781) or 2,2':5',2"-terthiophene, can significantly enhance the rate of electropolymerization of thiophene and its derivatives. dtic.mil This is because the oxidation potential of these oligomers is lower than that of the monomer, facilitating the initiation of the polymerization process. dtic.mil The properties of the resulting polythiophene films, such as conductivity and stability, can be tuned by controlling the electropolymerization conditions, including the monomer concentration, electrolyte, and applied potential. mdpi.comredalyc.org For instance, the electropolymerization of S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate has been successfully achieved to produce electroactive and stable polymer films. redalyc.org

The development of organic electronics has been significantly propelled by the synthesis of well-defined conjugated oligo- and polythiophenes. Various transition metal-catalyzed cross-coupling reactions are instrumental in achieving regioregular polymers, which are crucial for optimal electronic properties. nih.govnih.gov Methods like Kumada catalyst-transfer polycondensation, Suzuki-Miyaura coupling, and direct arylation polymerization (DArP) are widely employed. nih.govrsc.org

Halogenated thiophenes are common starting materials for these polymerizations. For instance, dehydrobrominative polycondensation of 2,5-dibromo-3-hexylthiophene (B54134) can lead to the formation of poly(3-bromo-4-hexylthiophen-2,5-diyl). rsc.org The nature of the halogen atom on the thiophene monomer can significantly influence the polymerization mechanism and control. researchgate.net Nickel- and palladium-based catalysts are frequently used to facilitate these coupling reactions, enabling the synthesis of functionalized polythiophenes with tailored electronic and optical properties. nih.govrsc.org The introduction of various substituents at the 3-position of the thiophene ring, such as alkyl, alkoxy, or alkylthio groups, not only enhances the solubility and processability of the polymers but also modulates their electronic characteristics. nih.gov

| Polymerization Method | Monomer Type | Catalyst/Initiator | Key Features |

| Cationic Chain-Growth | 2-Halogenated Thiophenes | Brønsted or Lewis Acids | Controlled, living polymerization, allows for block copolymers. mit.edursc.orgresearchgate.net |

| Electropolymerization | Thiophene & Derivatives | Electrochemical Oxidation | Direct film deposition on electrodes, rate enhancement with oligothiophenes. mdpi.comdtic.mil |

| Cross-Coupling | Halogenated Thiophenes | Ni or Pd Complexes | Produces regioregular polymers with tailored properties. nih.govrsc.org |

Contribution to Organic Electronic and Photonic Devices

Thiophene-based materials, synthesized from precursors like 2-(2-Bromoethylthio)-thiophene, are integral components in a variety of organic electronic and photonic devices. Their tunable electronic properties and processability make them suitable for applications ranging from light-emitting diodes to solar cells. nih.govresearchgate.netwiley.comelsevier.com

Thiophene-based π-conjugated molecules and polymers are a significant class of organic semiconductors. nih.govresearchgate.net Their performance in devices is dictated by factors such as intermolecular and intramolecular interactions and solid-state packing, which influence charge carrier transport. nih.gov These materials are widely used in:

Organic Light-Emitting Diodes (OLEDs): Thiophene-containing compounds, such as thieno[3,2-b]thiophene, are promising for constructing conjugated semiconductors for OLEDs. beilstein-journals.org Polythiophenes are particularly noted for their ability to produce red light emission, a color that can be challenging to achieve with other conjugated polymers. pkusz.edu.cn

Organic Field-Effect Transistors (OFETs): The high charge carrier mobility of well-ordered polythiophenes makes them excellent candidates for the active layer in OFETs. juniperpublishers.com The performance of these devices is highly dependent on the regioregularity of the polymer backbone.

The versatility of thiophene chemistry allows for the synthesis of a wide array of derivatives with tailored properties for specific electronic applications. juniperpublishers.com

In the realm of renewable energy, thiophene derivatives have found a significant role as components of dye-sensitized solar cells (DSSCs). These devices utilize a photosensitizer dye to absorb sunlight and initiate the process of converting light into electricity. mdpi.com The incorporation of thiophene units into the molecular structure of these dyes offers several advantages.

| Device | Role of Thiophene-Based Material | Key Property |

| OLEDs | Emissive Layer | Tunable light emission, particularly in the red spectrum. beilstein-journals.orgpkusz.edu.cn |

| OFETs | Active Semiconductor Layer | High charge carrier mobility. juniperpublishers.com |

| DSSCs | Photosensitizer Dye Component | Broadened light absorption, optimized energy levels, improved efficiency. mdpi.comrsc.org |

Despite a comprehensive search for the chemical compound This compound , no specific information regarding its synthesis, properties, or applications in advanced materials and polymer science could be located in the available public domain resources.

The search for data pertaining to the development of functional materials, including its potential use in thiophene-based azo scaffolds for optical applications and in nanostructured polythiophene heterojunction films, did not yield any results for this particular compound.

It is important to note that while extensive research exists for various other thiophene derivatives, the specific thioether "this compound" does not appear to be a widely studied or documented compound in the scientific literature accessible through public search engines. Therefore, the requested article focusing solely on this compound cannot be generated at this time due to the absence of relevant scientific data.

Vi. Strategic Roles of 2 2 Bromoethylthio Thiophene As a Building Block in Complex Organic Synthesis and Biomedical Research As a Scaffold

2-(2-Bromoethylthio)-thiophene as a Key Intermediate in Heterocyclic Synthesis

The reactivity of the bromoethyl group is central to the role of this compound as a key intermediate. This functional group provides a convenient handle for introducing the thiophene (B33073) moiety into larger molecules through alkylation reactions, which are often followed by intramolecular cyclizations to form new heterocyclic rings.

Quinolones and their bioisosteric analogues, thienopyridines, are important classes of fused heterocycles with a broad spectrum of biological activities. The synthesis of these scaffolds can be envisaged using this compound as a precursor. In a typical synthetic strategy, the bromoethyl moiety undergoes nucleophilic substitution with an appropriately substituted aniline (B41778) or aminopyridine. The resulting secondary amine intermediate can then be induced to cyclize onto the aromatic or heteroaromatic ring, constructing the fused piperidine (B6355638) or dihydropyridine (B1217469) ring characteristic of quinolone and thienopyridine cores. researchgate.netabertay.ac.uk Adaptations of classical quinoline (B57606) syntheses, such as the Skraup or Bischler-Napieralski reactions, can be modified for these purposes, highlighting the utility of this thiophene building block in generating complex, fused heterocyclic systems. abertay.ac.ukclockss.org

Thienopyrimidines, structural analogues of biogenic purines, are of significant interest in medicinal chemistry. nih.govderpharmachemica.com The synthesis of thienopyrimidine derivatives often begins with a functionalized thiophene. researchgate.netnih.gov this compound can serve as a starting point for constructing these fused systems. The bromoethyl group can be converted into an aminoethyl group, which then provides a necessary nitrogen atom for building the pyrimidine (B1678525) ring. For instance, the amino intermediate can be reacted with various one-carbon synthons like formic acid or orthoformates, or with reagents like isothiocyanates, to facilitate the cyclization and formation of the thieno[2,3-d]pyrimidine (B153573) or other isomeric systems. nih.govresearchgate.net The incorporation of glycoside moieties onto these heterocyclic scaffolds can further lead to hybrid molecules with novel biological profiles.

Synthesis of Diverse Thiophene-Containing Scaffolds

Beyond fused systems, this compound is instrumental in assembling a variety of other thiophene-containing scaffolds. The thioether linkage and the reactive bromide offer multiple points for molecular elaboration, leading to a diverse array of heterocyclic structures.

The synthesis of five-membered heterocycles such as oxadiazoles, triazoles, and thiazolidinones often requires specific functional group precursors like hydrazides, amides, or amines. mdpi.comrsc.org While this compound does not inherently contain these groups, its structure can be strategically modified to enable the formation of these rings.

Oxadiazoles and Triazoles: The synthesis of thiophene-based 1,3,4-oxadiazoles and 1,2,4-triazoles typically starts from thiophene-2-carboxylic acid hydrazide. mdpi.comrsc.orgresearchgate.netnih.gov A synthetic route could involve the transformation of the bromoethyl group of the title compound into a nitrile, followed by hydrolysis to a carboxylic acid and subsequent conversion to the acid hydrazide. This key intermediate can then be cyclized with various reagents to yield the desired oxadiazole or triazole rings. mdpi.comnih.gov

Thiazolidinones: Thiazolidinone synthesis commonly involves the condensation of an amine, an aldehyde, and a thiol-containing carboxylic acid (like thioglycolic acid). derpharmachemica.comhilarispublisher.com The bromoethyl group of this compound can be readily converted to an aminoethyl group via reaction with ammonia (B1221849) or a primary amine. This amine can then participate in a multicomponent reaction to form a thiazolidinone ring, resulting in a molecule that incorporates both a thiophene and a thiazolidinone scaffold. derpharmachemica.comresearchgate.netekb.eg

Table 1: Heterocyclic Systems Derived from Thiophene Precursors

| Heterocyclic System | Typical Precursor Functional Group | Synthetic Strategy Example |

| Oxadiazole | Carboxylic Acid Hydrazide | Cyclization of thiophene-2-carbohydrazide (B147627) with carbon disulfide. mdpi.com |

| Triazole | Carboxylic Acid Hydrazide | Reaction of hydrazide with isothiocyanates followed by cyclization. mdpi.comnih.gov |

| Thiazolidinone | Amine | Condensation of a thiophene-based amine, an aldehyde, and thioglycolic acid. derpharmachemica.com |

The thiophene ring itself is a platform for further functionalization, allowing for the synthesis of derivatives like carboxamides and fused thieno[2,3-b]thiophenes.

Thiophene-2-carboxamide Derivatives: Thiophene-2-carboxamides are a class of compounds with recognized biological potential. researchgate.netnih.govmdpi.comnih.gov The synthesis of these derivatives from this compound would likely involve a multi-step process. One plausible route is the functionalization of the thiophene ring at the 5-position. This can be achieved through lithiation followed by carboxylation. The resulting carboxylic acid can then be converted into the desired carboxamide via standard amide coupling procedures. researchgate.netnih.gov

Thieno[2,3-b]thiophene (B1266192) Derivatives: The construction of the fused thieno[2,3-b]thiophene system is a more complex transformation that requires the introduction of functional groups on adjacent carbon atoms of the initial thiophene ring. nih.govresearchgate.net Starting from this compound, a synthetic sequence could involve functionalizing the 3-position of the thiophene ring, for example, through a bromination-lithiation sequence. The introduction of a sulfur-containing substituent at this position would provide the necessary atom to build the second thiophene ring, which can then be formed via an intramolecular cyclization reaction. tandfonline.comresearchgate.net

Development of New Chemical Entities for Research Applications

The strategic use of this compound as a scaffold facilitates the development of new chemical entities for a wide range of research applications. The diverse heterocyclic systems synthesized from this building block are known to interact with various biological targets. Thiophene and its fused derivatives are integral components of numerous pharmacologically active compounds. nih.govderpharmachemica.comencyclopedia.pub

Research based on these scaffolds has explored potential applications in several areas:

Medicinal Chemistry: Many of the synthesized heterocyclic cores, including thienopyrimidines, quinolones, triazoles, and thiazolidinones, are prominent in the search for novel therapeutic agents. nih.govnih.govpitt.edupitt.edu Investigations have covered their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. encyclopedia.pubpitt.edu

Materials Science: Fused thiophene systems, such as thieno[2,3-b]thiophenes, are of interest in the development of organic electronic materials due to their electronic properties. nih.gov

The versatility of this compound allows for the creation of extensive libraries of compounds, enabling structure-activity relationship (SAR) studies and the optimization of lead compounds for various research targets. nih.gov

Table 2: Potential Research Applications of Derived Scaffolds

| Scaffold Class | Potential Research Areas |

| Quinolones / Thienopyridines | Antimicrobial, Anticancer Research researchgate.netabertay.ac.uk |

| Thienopyrimidines | Anticancer, Anti-infective, Kinase Inhibition nih.govpitt.edu |

| Oxadiazoles / Triazoles | Antimicrobial, Anticancer, Anti-inflammatory rsc.orgresearchgate.netnih.gov |

| Thiazolidinones | Antimicrobial, Antidiabetic, Anticancer derpharmachemica.comresearchgate.net |

| Thieno[2,3-b]thiophenes | Organic Electronics, Materials Science nih.gov |

Thiophene Nucleus as a Versatile Scaffold for Chemical Probe Development

The thiophene ring, the core of this compound, is a five-membered aromatic heterocycle containing a sulfur atom. derpharmachemica.com This nucleus is considered a privileged pharmacophore in medicinal chemistry, meaning it is a structural framework that frequently appears in approved drugs and biologically active compounds. nih.gov The thiophene moiety is present in numerous FDA-approved drugs, highlighting its importance in therapeutic applications. nih.govencyclopedia.pub

The versatility of the thiophene scaffold stems from several key properties:

Bioisosterism: Thiophene is often used as a bioisosteric replacement for a phenyl ring in drug candidates. This substitution can improve physicochemical properties, metabolic stability, and binding affinity to biological targets. nih.gov

Electronic Properties: The electron-rich nature of the thiophene ring allows it to engage in various interactions with biological macromolecules. nih.gov The sulfur atom, with its lone pairs of electrons, can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov

Synthetic Accessibility: The thiophene ring provides synthetically accessible sites for modification, allowing chemists to readily create derivatives with diverse functionalities. nih.gov

These characteristics make the thiophene nucleus an ideal scaffold for the development of chemical probes. Chemical probes are small molecules used to study biological systems, often by selectively interacting with a specific protein or pathway. The this compound molecule is particularly well-suited for this purpose. The bromoethyl group provides a reactive handle for "tagging," allowing for the attachment of reporter groups such as fluorophores, biotin, or affinity tags. This functionalization is crucial for visualizing and isolating the biological targets of the probe. The thiophene core, in this context, acts as the recognition element, designed to bind to the target of interest, while the side chain enables the subsequent detection and analysis steps. Thiophene-based fluorescent dyes have been successfully developed for probing biological membranes, demonstrating the utility of this scaffold in creating tools for biomedical research. rsc.org

Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the synthesis and biological testing of a series of related compounds (analogs) to understand how chemical structure affects biological activity. tandfonline.com this compound is an excellent starting point for generating a library of analogs for SAR studies due to its inherent chemical functionality.

The design of new analogs often involves systematic modification of the parent structure. For this compound, these modifications can be targeted at three primary locations:

The Thiophene Ring: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or acylation, to introduce new substituents. pharmaguideline.com

The Bromo Group: The bromine atom is a versatile functional group that can be readily displaced by various nucleophiles or used in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck reactions) to introduce new aryl, alkyl, or other functional groups. nih.govresearchgate.net This is a powerful strategy for exploring the chemical space around the core scaffold.

The Thioether Linkage: The sulfur atom and the adjacent ethyl chain can also be modified, for instance, through oxidation to sulfoxides or sulfones, or by altering the length of the alkyl chain.

The synthesis of thiophene derivatives for SAR studies is well-documented. nih.govresearchgate.net For example, new series of thiophene-based compounds are often created through multi-step synthetic sequences starting from functionalized thiophenes. nih.govresearchgate.net The goal of these synthetic efforts is to produce a diverse set of molecules where specific structural features are varied systematically. By evaluating the biological activity of each analog, researchers can deduce which parts of the molecule are essential for activity, which parts can be modified to enhance potency or selectivity, and which parts lead to a loss of activity. brieflands.com This iterative process of design, synthesis, and testing is crucial for optimizing lead compounds in drug discovery programs. nih.gov

The table below illustrates examples of how the thiophene scaffold has been incorporated into various compounds with different biological activities, underscoring its utility in SAR-driven research.

| Thiophene-Based Compound Class | Reported Biological Activity | Reference |

| Thiophene-carboxamides | Antiproliferative | bohrium.com |

| Thiophene-thiazole derivatives | Antibacterial | researchgate.net |

| Thiophene-pyrazole derivatives | Antimicrobial | nih.gov |

| Thiophene-fused Tropones | Chemical Warfare Agent Detection | researchgate.net |

| Substituted Thiophenes | Anticonvulsant, Antidepressant | nih.gov |

This data highlights the broad range of biological effects that can be achieved by modifying the basic thiophene structure, reinforcing the strategic value of building blocks like this compound in the search for novel therapeutic agents.

Vii. Future Research Directions and Emerging Paradigms in the Chemistry of 2 2 Bromoethylthio Thiophene

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

While the synthesis of thiophene (B33073) derivatives is a well-established area of organic chemistry, the development of novel, highly efficient, and selective pathways for the synthesis of 2-(2-Bromoethylthio)-thiophene and its analogues remains a critical area for future investigation. Current synthetic strategies often rely on multi-step procedures that may suffer from moderate yields and the formation of undesired byproducts.

Future research should focus on the development of innovative synthetic methodologies that offer improved atom economy, reduced environmental impact, and greater control over regioselectivity. The exploration of metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, could provide more direct routes to functionalized derivatives. nih.gov Additionally, the investigation of C-H activation strategies could offer a more atom-economical approach to the synthesis of these compounds.

A comparative analysis of potential synthetic strategies is presented in the table below, highlighting key areas for future optimization.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Traditional Multi-step Synthesis | Well-established procedures | Moderate yields, potential for byproducts |

| Metal-Catalyzed Cross-Coupling | High efficiency, good functional group tolerance | Catalyst cost and removal, ligand optimization |

| C-H Activation/Functionalization | High atom economy, direct functionalization | Selectivity control, harsh reaction conditions |

| Flow Chemistry Synthesis | Improved safety, scalability, and reproducibility | Initial setup costs, optimization of reaction parameters |

Further research into greener synthetic routes, utilizing environmentally benign solvents and catalysts, will be crucial for the sustainable production of this compound.

Deeper Mechanistic Understanding of Complex Transformations Involving Thiophene-Bromoethylthio Systems

The reactivity of the bromoethylthio side chain in this compound offers a gateway to a variety of complex chemical transformations. The bromine atom can be readily displaced by nucleophiles, and the sulfur atom can participate in various oxidation and coordination reactions. A deeper mechanistic understanding of these transformations is essential for controlling reaction outcomes and designing novel synthetic applications.

Future research should employ a combination of experimental and computational techniques to elucidate the mechanisms of key reactions. For instance, kinetic studies, isotopic labeling experiments, and in-situ spectroscopic analysis can provide valuable insights into reaction pathways. derpharmachemica.com The study of reaction intermediates and transition states through computational modeling will further enhance our understanding of these complex processes.

Key areas for mechanistic investigation include:

Nucleophilic Substitution Reactions: Understanding the factors that govern the competition between SN1 and SN2 pathways.

Elimination Reactions: Investigating the conditions that favor the formation of vinyl thioethers.

Radical Reactions: Exploring the potential for radical-mediated transformations at the bromoethylthio side chain.

Oxidation Reactions: Elucidating the mechanisms of selective oxidation at the sulfur atom to form sulfoxides and sulfones.

A thorough understanding of these mechanisms will enable chemists to precisely control the synthesis of a wide range of novel thiophene derivatives.

Rational Design of Thiophene-Based Materials with Tailored Functionalities

Thiophene-based materials have garnered significant attention for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The unique electronic properties of the thiophene ring, combined with the versatile functionality of the bromoethylthio side chain, make this compound an attractive building block for the rational design of novel functional materials.

Future research should focus on the synthesis of oligomers and polymers derived from this compound. The bromoethylthio group can be utilized as a reactive handle for post-polymerization modification, allowing for the introduction of a wide range of functional groups to tailor the material's properties. For example, the introduction of electron-donating or electron-withdrawing groups can be used to tune the HOMO/LUMO energy levels of the resulting polymers. mdpi.com

The following table outlines potential material applications and the corresponding design strategies that could be explored.

| Material Application | Design Strategy | Desired Properties |

| Organic Light-Emitting Diodes (OLEDs) | Incorporation of fluorescent or phosphorescent moieties | High quantum efficiency, tunable emission color |

| Organic Photovoltaics (OPVs) | Creation of donor-acceptor block copolymers | Broad absorption spectra, efficient charge separation |

| Organic Field-Effect Transistors (OFETs) | Synthesis of highly ordered, crystalline polymers | High charge carrier mobility, good on/off ratio |

| Chemical Sensors | Functionalization with specific recognition units | High sensitivity and selectivity |

The ability to precisely control the chemical structure and solid-state packing of these materials will be paramount to achieving high performance in these applications.

Advanced Computational Methodologies for Predictive Chemistry and Virtual Screening

Computational chemistry has emerged as a powerful tool for the design and discovery of new molecules and materials. Advanced computational methodologies can be employed to predict the properties of this compound and its derivatives, thereby guiding experimental efforts and accelerating the discovery process.

Future research should leverage density functional theory (DFT) and other quantum chemical methods to investigate the electronic structure, molecular geometry, and spectroscopic properties of these compounds. mdpi.com These calculations can provide valuable insights into their reactivity, stability, and potential for application in various fields.

Furthermore, virtual screening techniques can be used to identify promising candidates for specific applications from large libraries of virtual compounds. For example, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of derivatives of this compound. Similarly, computational screening can be used to identify materials with optimal electronic properties for use in organic electronic devices.

The integration of advanced computational methodologies into the research workflow will be essential for unlocking the full potential of this compound and its derivatives in the years to come.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Bromoethylthio)-thiophene, and how can reaction yields be optimized?

- Methodology : Pd-catalyzed cross-coupling reactions are commonly employed for brominated thiophene derivatives. For example, bromothiophene precursors can be coupled with ethylthio groups via Stille or Suzuki-Miyaura reactions. Optimization involves controlling reaction temperature (typically 80–110°C), ligand selection (e.g., triarylphosphines), and stoichiometric ratios of reactants . Purification via column chromatography or recrystallization (e.g., using hexane/ethyl acetate) is critical to isolate the product .

Q. How should this compound be characterized to confirm structural integrity?

- Methodology : Use a combination of -NMR and -NMR to identify proton environments (e.g., thiophene ring protons at δ 6.5–7.5 ppm) and bromoethylthio substituents (δ 3.0–3.5 ppm). High-resolution mass spectrometry (HRMS) or elemental analysis verifies molecular weight and purity . Computational validation via density functional theory (DFT) can predict spectroscopic shifts and corroborate experimental data .

Q. What are the stability considerations for storing this compound?

- Methodology : Brominated thiophenes are sensitive to light and moisture. Store under inert gas (N/Ar) at ≤4°C in amber vials. Decomposition risks increase above 40°C; periodic TLC or HPLC analysis is recommended to monitor degradation (e.g., bromine loss or thiophene ring oxidation) .

Advanced Research Questions

Q. How does the bromoethylthio substituent influence electronic coupling in conjugated systems?

- Methodology : The bromine atom introduces electron-withdrawing effects, reducing HOMO-LUMO gaps and enhancing charge transport. Cyclic voltammetry (CV) and UV-vis spectroscopy can quantify redox potentials and conjugation length. Comparative studies with non-brominated analogs (e.g., ethylthio-thiophene) reveal stabilization of charge-transfer states . DFT calculations further model frontier molecular orbitals (FMOs) to predict electronic coupling efficiency .

Q. Can DFT simulations predict the adsorption behavior of this compound on catalytic surfaces?

- Methodology : Yes. DFT-based geometry optimization and vibrational frequency analysis (e.g., using B3LYP/6-311++G(d,p)) model adsorption on metal oxides or silicates. Key parameters include adsorption energy (ΔE), bond-length changes, and charge transfer. Experimental validation via XPS or Raman spectroscopy confirms simulated surface interactions .

Q. What role does this compound play in heterocyclic cross-coupling reactions for organic electronics?

- Methodology : The bromoethylthio group acts as a directing moiety in C–H activation reactions, enabling regioselective functionalization. For instance, in organic thin-film transistors (OTFTs), it facilitates π-stacking in vacuum-deposited films, improving hole mobility (μ > 1 cm/V·s). Morphology analysis via AFM or GI-XRD correlates substituent effects with device performance .

Q. How is this compound applied in corrosion inhibition or dye-sensitized solar cells (DSSCs)?

- Methodology : In DSSCs, its electron-deficient structure enhances dye adsorption on TiO surfaces, improving photocurrent density (J). Electrochemical impedance spectroscopy (EIS) quantifies charge recombination rates. For corrosion inhibition, weight-loss experiments and potentiodynamic polarization in acidic media measure inhibition efficiency (>80% at 0.5 mM concentration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.